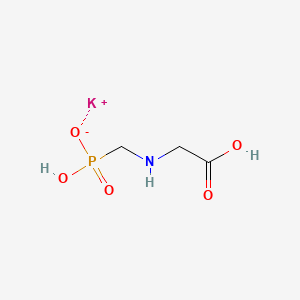![molecular formula C10H13ClFNO B1324647 1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride CAS No. 1134672-71-1](/img/structure/B1324647.png)
1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride is a chemical compound with the molecular formula C10H12ClFNO. It is known for its unique structure, which includes a cyclopropylamine group attached to a fluorophenoxy methyl moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Vorbereitungsmethoden
The synthesis of 1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride typically involves several steps:
Formation of the Fluorophenoxy Methyl Intermediate: This step involves the reaction of 4-fluorophenol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Cyclopropylamine Formation: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the desired cyclopropylamine derivative.
Chlorination: Finally, the compound is treated with hydrochloric acid to form the chloride salt, resulting in this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, including alterations in neurotransmitter levels and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride can be compared with other similar compounds, such as:
1-[(4-Chlorophenoxy)methyl]cyclopropylamine, chloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.
1-[(4-Methoxyphenoxy)methyl]cyclopropylamine, chloride: This compound has a methoxy group instead of a fluorine atom. The presence of the methoxy group can influence the compound’s solubility and reactivity.
1-[(4-Bromophenoxy)methyl]cyclopropylamine, chloride: This compound contains a bromine atom, which can affect its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10;/h1-4H,5-7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHKBMYOCGEMPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride](/img/structure/B1324585.png)



![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)

